molecular formula C24H23ClN8S B12372233 Shp2-IN-23

Shp2-IN-23

Cat. No.: B12372233
M. Wt: 491.0 g/mol
InChI Key: BWQAQACZKDLJAW-OAQYLSRUSA-N
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Description

Shp2-IN-23 is a small molecule inhibitor targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, playing a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shp2-IN-23 involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of virtual screening and molecular docking to identify potential leads, followed by fragment molecular orbital calculations to predict binding affinity . The final compound is obtained through a series of chemical reactions, including condensation, cyclization, and purification steps.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using optimized reaction conditions. The process typically involves the use of high-purity reagents and solvents, controlled temperature and pressure conditions, and advanced purification techniques to ensure the final product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

Shp2-IN-23 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Shp2-IN-23 exerts its effects by inhibiting the activity of SHP2. SHP2 is involved in several signaling pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cell proliferation, migration, and survival. The compound binds to the active site of SHP2, preventing its interaction with downstream signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Shp2-IN-23

This compound stands out due to its high specificity and potency in inhibiting SHP2. It has shown promising results in preclinical studies, particularly in overcoming resistance to targeted therapies in cancer treatment. Its unique binding mechanism and ability to disrupt multiple signaling pathways make it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H23ClN8S

Molecular Weight

491.0 g/mol

IUPAC Name

(5S)-1'-[6-(2-amino-3-chloropyridin-4-yl)sulfanylpyrido[2,3-b]pyrazin-2-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine

InChI

InChI=1S/C24H23ClN8S/c25-20-17(5-9-29-22(20)27)34-19-4-3-15-23(32-19)30-13-18(31-15)33-10-6-24(7-11-33)12-16-14(21(24)26)2-1-8-28-16/h1-5,8-9,13,21H,6-7,10-12,26H2,(H2,27,29)/t21-/m1/s1

InChI Key

BWQAQACZKDLJAW-OAQYLSRUSA-N

Isomeric SMILES

C1CN(CCC12CC3=C([C@H]2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl

Canonical SMILES

C1CN(CCC12CC3=C(C2N)C=CC=N3)C4=CN=C5C(=N4)C=CC(=N5)SC6=C(C(=NC=C6)N)Cl

Origin of Product

United States

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